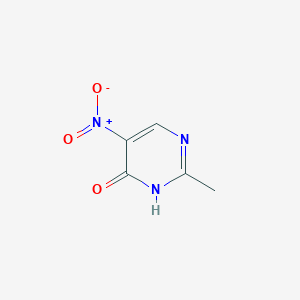

2-Methyl-5-nitropyrimidin-4(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-nitro-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c1-3-6-2-4(8(10)11)5(9)7-3/h2H,1H3,(H,6,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVXANZKTJYROP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=O)N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-Methyl-5-nitropyrimidin-4(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-5-nitropyrimidin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published experimental protocol for this specific molecule, this document outlines a proposed synthetic route based on established principles of nitration of pyrimidinone scaffolds. The guide includes a detailed, albeit theoretical, experimental protocol, a summary of required reagents and expected characterization data, and visualizations of the synthetic pathway and general experimental workflow. This document is intended to serve as a foundational resource for researchers embarking on the synthesis and exploration of this compound and its derivatives.

Introduction

Substituted pyrimidinones are a class of heterocyclic compounds that form the core structure of many biologically active molecules, including antiviral and anticancer agents. The introduction of a nitro group onto the pyrimidine ring can significantly modulate the compound's electronic properties and biological activity, making this compound a molecule of considerable interest for synthetic and medicinal chemists. This guide details a proposed method for its synthesis via the direct nitration of 2-methylpyrimidin-4(1H)-one.

Proposed Synthetic Pathway

The most direct and plausible route to this compound is the electrophilic nitration of the commercially available starting material, 2-methylpyrimidin-4(1H)-one. This reaction involves the introduction of a nitro group (-NO2) at the C5 position of the pyrimidine ring, which is activated towards electrophilic attack.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

This protocol is a theoretical procedure based on general methods for the nitration of similar heterocyclic systems. Researchers should perform small-scale trials and optimize conditions as necessary.

3.1. Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 2-Methylpyrimidin-4(1H)-one | 3524-87-6 | C5H6N2O | 110.12 |

| Fuming Nitric Acid (≥90%) | 7697-37-2 | HNO3 | 63.01 |

| Concentrated Sulfuric Acid (95-98%) | 7664-93-9 | H2SO4 | 98.08 |

| Deionized Water | 7732-18-5 | H2O | 18.02 |

| Sodium Bicarbonate (Saturated Sol.) | 144-55-8 | NaHCO3 | 84.01 |

| Dichloromethane (DCM) | 75-09-2 | CH2Cl2 | 84.93 |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na2SO4 | 142.04 |

3.2. Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (5 mL).

-

Cooling: Cool the flask to 0-5 °C in an ice-salt bath.

-

Addition of Starting Material: Slowly add 2-methylpyrimidin-4(1H)-one (1.10 g, 10 mmol) portion-wise to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir the mixture until all the solid has dissolved.

-

Preparation of Nitrating Mixture: In the dropping funnel, carefully prepare a nitrating mixture by adding fuming nitric acid (0.5 mL, ~12 mmol) to concentrated sulfuric acid (2 mL). Cool this mixture in an ice bath before addition.

-

Nitration: Add the nitrating mixture dropwise to the solution of the starting material over a period of 30 minutes, maintaining the reaction temperature between 0 and 5 °C.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 9:1).

-

Work-up: Carefully pour the reaction mixture onto crushed ice (50 g) with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. A precipitate should form.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Characterization Data (Expected)

The following table summarizes the expected characterization data for the final product. Actual values should be determined experimentally.

| Property | Expected Value |

| Molecular Formula | C5H5N3O3 |

| Molecular Weight | 155.11 g/mol |

| Appearance | Pale yellow to white solid |

| Melting Point | To be determined |

| ¹H NMR | To be determined |

| ¹³C NMR | To be determined |

| IR (cm⁻¹) | ~3400 (N-H), ~1680 (C=O), ~1550 & 1350 (NO2) |

| Mass Spec (m/z) | [M+H]⁺ = 156.04 |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for synthesis and purification.

Safety Precautions

-

This procedure involves the use of highly corrosive and strong oxidizing agents (fuming nitric acid and concentrated sulfuric acid). All manipulations should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

-

The nitration reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions.

-

Care should be taken during the quenching and neutralization steps, as these can also be exothermic and may cause splashing.

Conclusion

This technical guide provides a foundational framework for the synthesis of this compound. While a specific, validated experimental protocol is not currently available in the public domain, the proposed method, based on established chemical principles, offers a viable starting point for researchers. The successful synthesis and characterization of this compound will enable further investigation into its potential applications in drug discovery and development. It is imperative that all experimental work is conducted with strict adherence to safety protocols.

Spectroscopic and Structural Elucidation of 2-Methyl-5-nitropyrimidin-4(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic properties of 2-Methyl-5-nitropyrimidin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the lack of available experimental data, this document focuses on predicted ¹H NMR, ¹³C NMR, and mass spectrometry data, alongside a discussion of expected infrared absorption frequencies. Detailed, generalized experimental protocols for obtaining such data are provided to guide researchers in their own characterization of this and similar molecules. This guide aims to serve as a valuable resource for the synthesis, identification, and structural analysis of this compound and its derivatives.

Introduction

This compound belongs to the pyrimidinone class of heterocyclic compounds, which are known to exhibit a wide range of biological activities. The introduction of a nitro group and a methyl group to the pyrimidinone core can significantly influence its physicochemical properties and pharmacological effects. Accurate spectroscopic characterization is paramount for confirming the identity and purity of synthesized compounds in drug discovery pipelines. This guide provides a predictive spectroscopic profile of this compound to aid researchers in this endeavor.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.9 - 9.2 | Singlet | 1H | H6 |

| ~ 2.4 - 2.6 | Singlet | 3H | -CH₃ |

| ~ 12.0 - 13.0 | Broad Singlet | 1H | N1-H |

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 160 - 165 | C4 (C=O) |

| ~ 155 - 160 | C2 |

| ~ 140 - 145 | C6 |

| ~ 135 - 140 | C5-NO₂ |

| ~ 20 - 25 | -CH₃ |

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)

Table 3: Predicted Mass Spectrometry Data

| m/z | Ion |

| 155.03 | [M]⁺ |

| 139.04 | [M-O]⁺ |

| 125.04 | [M-NO]⁺ |

| 109.03 | [M-NO₂]⁺ |

| 82.04 | [M-NO₂ - HCN]⁺ |

Ionization Mode: Electron Ionization (EI)

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | N-H Stretch |

| 1700 - 1650 | Strong | C=O Stretch (Amide) |

| 1600 - 1570 | Medium | C=C Stretch (Aromatic) |

| 1550 - 1500 | Strong | N-O Asymmetric Stretch (NO₂) |

| 1350 - 1300 | Strong | N-O Symmetric Stretch (NO₂) |

| 1450 - 1400 | Medium | C-H Bend (Methyl) |

Sample Preparation: KBr Pellet

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Synthesis of this compound

A potential synthetic route to this compound could involve the nitration of 2-methylpyrimidin-4(1H)-one.

-

Reaction Setup: To a solution of 2-methylpyrimidin-4(1H)-one in concentrated sulfuric acid, cooled to 0-5 °C in an ice bath, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise with stirring.

-

Reaction Conditions: The reaction mixture is stirred at 0-5 °C for a specified time (e.g., 2-4 hours) and then allowed to warm to room temperature.

-

Work-up: The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water and can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom.

Mass Spectrometry (MS)

-

Sample Preparation: A small amount of the sample is introduced into the mass spectrometer, typically dissolved in a suitable volatile solvent like methanol or acetonitrile if using a direct infusion method.

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule, typically performed at 70 eV.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are determined using a high-resolution mass analyzer (e.g., Time-of-Flight or Quadrupole).

In-depth Technical Guide: 2-Methyl-5-nitropyrimidin-4(1H)-one

Abstract: This technical guide provides a comprehensive overview of the molecular structure of 2-Methyl-5-nitropyrimidin-4(1H)-one (CAS No. 99893-01-3). Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide also explores the closely related tautomeric form, 2-Methyl-5-nitropyrimidine-4,6-diol, and discusses the general characteristics of nitropyrimidinone compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a heterocyclic organic compound belonging to the pyrimidinone family. The presence of a nitro group, a methyl group, and a carbonyl function on the pyrimidine ring suggests potential for diverse chemical reactivity and biological activity. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules, including nucleobases and various therapeutic agents. The nitro group, being a strong electron-withdrawing group, is known to influence the chemical and pharmacological properties of molecules, often imparting antimicrobial or other biological activities.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a pyrimidine ring substituted with a methyl group at position 2, a nitro group at position 5, and a carbonyl group at position 4.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 99893-01-3 | [1][2] |

| Molecular Formula | C₅H₅N₃O₃ | [3][4] |

| Molecular Weight | 155.11 g/mol | [3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-methyl-5-nitro-pyrimidin-4(3H)-one | [2] |

Tautomerism

An important structural aspect of this compound is its potential for keto-enol tautomerism. It can exist in equilibrium with its enol form, 2-Methyl-5-nitropyrimidine-4,6-diol (CAS No. 53925-27-2).

dot

Caption: Keto-enol tautomerism of this compound.

The equilibrium between these two forms can be influenced by factors such as the solvent, pH, and temperature. While the keto form is specified by the CAS number 99893-01-3, it is crucial for researchers to consider the presence of the enol tautomer in experimental and biological settings.

Experimental Data (Predicted and from Related Compounds)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Peaks/Signals |

| ¹H NMR | - A singlet for the methyl protons (CH₃) around δ 2.0-2.5 ppm. - A singlet for the pyrimidine ring proton (C6-H) at a downfield chemical shift. - A broad singlet for the N-H proton. |

| ¹³C NMR | - A signal for the methyl carbon (CH₃). - Signals for the pyrimidine ring carbons, with the carbonyl carbon (C4) appearing at a significantly downfield shift. - The carbon attached to the nitro group (C5) would also be deshielded. |

| Mass Spec. | - A molecular ion peak [M]⁺ corresponding to the molecular weight of 155.11. - Fragmentation patterns may involve the loss of the nitro group (NO₂) and other characteristic fragments of the pyrimidine ring. |

| IR Spec. | - A characteristic C=O stretching vibration for the ketone group. - N-H stretching vibrations. - Asymmetric and symmetric stretching vibrations for the NO₂ group. |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the surveyed scientific literature. However, general methods for the synthesis of nitropyrimidine derivatives often involve the nitration of a corresponding pyrimidinone precursor.

A plausible synthetic approach could involve the following conceptual steps:

Caption: General workflow for evaluating the biological activity of a novel compound.

Conclusion

This compound is a pyrimidine derivative with potential for interesting chemical and biological properties. However, there is a notable lack of published experimental data for this specific compound. This guide has provided an overview of its known properties, discussed its tautomeric relationship with 2-Methyl-5-nitropyrimidine-4,6-diol, and proposed a hypothetical synthetic route and a workflow for biological evaluation. Further experimental investigation is required to fully characterize the molecular structure and to explore the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Characterization of 2-Methyl-5-nitropyrimidin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 2-Methyl-5-nitropyrimidin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide consolidates the known information and supplements it with data from structurally similar compounds to present a predictive characterization. This document covers the compound's identity, inferred physicochemical properties, a proposed synthesis protocol, and expected spectroscopic data. Furthermore, it explores the potential biological activities and associated signaling pathways based on the known functions of related nitropyrimidine derivatives.

Compound Identification

This compound is a pyrimidinone derivative characterized by a methyl group at the 2-position and a nitro group at the 5-position.

| Identifier | Value | Reference |

| Chemical Name | This compound | [1][2] |

| CAS Number | 99893-01-3 | [1][2] |

| Molecular Formula | C5H5N3O3 | [1] |

| Molecular Weight | 155.11 g/mol | [1] |

| Canonical SMILES | CC1=NC=C(C(=O)N1)--INVALID-LINK--[O-] | |

| InChI | InChI=1S/C5H5N3O3/c1-4-6-2-5(8(10)11)3-7-4/h2-3H,1H3,(H,7,9) |

Physicochemical Properties (Inferred)

| Property | Predicted Value/Information | Basis of Prediction |

| Melting Point | Likely a solid with a relatively high melting point, possibly >200 °C. | Pyrimidinones and nitroaromatic compounds are typically crystalline solids with high melting points. |

| Solubility | Sparingly soluble in water, more soluble in polar organic solvents like DMSO and DMF. | The presence of polar functional groups (nitro, amide) suggests some polarity, while the heterocyclic core provides some organic character. |

| Appearance | Likely a pale yellow to yellow crystalline solid. | The nitro group often imparts color to organic compounds. |

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not available. However, a plausible synthetic route can be devised based on established methods for the synthesis of pyrimidinone and nitropyrimidine derivatives. A potential approach involves the nitration of a 2-methylpyrimidin-4(1H)-one precursor.

Proposed Synthesis Workflow

The following diagram illustrates a potential synthetic pathway.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Methylpyrimidin-4(1H)-one (Precursor)

This step would likely follow a cyclocondensation reaction, a common method for synthesizing pyrimidinones.

-

Reactants: Ethyl acetoacetate and acetamidine hydrochloride.

-

Solvent: A suitable alcohol, such as ethanol.

-

Catalyst: A base, such as sodium ethoxide, to facilitate the condensation.

-

Procedure: a. Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. b. Add acetamidine hydrochloride to the sodium ethoxide solution and stir. c. Add ethyl acetoacetate dropwise to the reaction mixture. d. Reflux the mixture for several hours. e. Cool the reaction mixture and neutralize with an acid (e.g., acetic acid). f. The product, 2-methylpyrimidin-4(1H)-one, would precipitate and could be collected by filtration, washed, and recrystallized.

Step 2: Nitration of 2-Methylpyrimidin-4(1H)-one

The introduction of a nitro group onto the pyrimidine ring is a key step. The conditions for nitration would need to be carefully controlled to ensure regioselectivity at the 5-position.

-

Reactants: 2-Methylpyrimidin-4(1H)-one and a nitrating agent.

-

Nitrating Agent: A mixture of concentrated nitric acid and concentrated sulfuric acid is a common choice.

-

Procedure: a. Cool the sulfuric acid in an ice bath. b. Slowly add the 2-methylpyrimidin-4(1H)-one precursor to the cold sulfuric acid with stirring. c. Add the nitric acid dropwise, maintaining a low temperature (e.g., 0-5 °C). d. After the addition is complete, allow the reaction to stir at a controlled temperature for a specific duration. e. Carefully pour the reaction mixture onto crushed ice. f. The resulting precipitate, this compound, would be collected by filtration, washed with cold water until neutral, and then dried. Purification could be achieved by recrystallization from a suitable solvent.

Spectroscopic Characterization (Predicted)

While no specific spectra for this compound have been identified, the expected spectroscopic data can be inferred from the analysis of similar structures.

¹H NMR Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~2.5 | Singlet | -CH₃ | The methyl group at the 2-position is expected to be a singlet. |

| ~8.5-9.0 | Singlet | C6-H | The proton at the 6-position of the pyrimidine ring is deshielded by the adjacent nitro group and the ring nitrogens. |

| ~12.0-13.0 | Broad Singlet | N1-H | The amide proton is expected to be a broad singlet at a downfield chemical shift. |

¹³C NMR Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~20 | C-CH₃ | The methyl carbon. |

| ~140-150 | C5 | The carbon bearing the nitro group will be significantly deshielded. |

| ~155-160 | C6 | The methine carbon in the pyrimidine ring. |

| ~160-165 | C2 | The carbon attached to the methyl group and two nitrogen atoms. |

| ~170 | C4 | The carbonyl carbon. |

IR Spectroscopy

| Predicted Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3100-3300 | N-H stretch | Amide |

| 1650-1700 | C=O stretch | Amide (pyrimidinone ring) |

| 1500-1550 and 1300-1350 | Asymmetric and symmetric NO₂ stretch | Nitro group |

| ~1600 | C=C and C=N stretches | Pyrimidine ring |

Mass Spectrometry

| m/z Value | Interpretation |

| 155 | [M]⁺, Molecular ion peak |

| 139 | [M-O]⁺, Loss of an oxygen atom |

| 125 | [M-NO]⁺, Loss of nitric oxide |

| 109 | [M-NO₂]⁺, Loss of the nitro group |

Potential Biological Activity and Signaling Pathways

Direct biological studies on this compound are not documented in the provided search results. However, the biological activities of related nitropyrimidine and pyrimidinone compounds suggest potential areas of interest for this molecule.

Antimicrobial Activity

Nitroaromatic compounds, including nitroimidazoles and nitropyrimidines, are known for their antimicrobial properties.[3][4] The mechanism of action for many nitro-containing antimicrobials involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other critical biomolecules.[4] It is plausible that this compound could exhibit antibacterial or antifungal activity through a similar mechanism.

Enzyme Inhibition

Derivatives of 5-nitropyrimidine-2,4-dione have been shown to inhibit the activity of inducible nitric oxide synthase (iNOS).[5] This suggests that this compound could potentially act as an enzyme inhibitor. The nitro group and the pyrimidinone core are key structural features that may contribute to binding within the active site of target enzymes.

Involvement in Signaling Pathways

The pyrimidine core of the molecule is a fundamental component of nucleotides, which are central to cellular signaling and metabolism. While no direct link has been established for this compound, the de novo pyrimidine synthesis pathway is tightly regulated by growth-promoting signaling pathways such as the mTOR and S6K1 pathways.[6][7][8] It is conceivable that pyrimidine analogues could interfere with these pathways.

The following diagram illustrates the general regulation of de novo pyrimidine synthesis, a pathway that could be a target for pyrimidine-based therapeutic agents.

Conclusion

This compound is a molecule with potential for further investigation in the field of medicinal chemistry. While direct experimental characterization is currently limited, this guide provides a comprehensive, inferred profile based on the known chemistry and biology of related compounds. The proposed synthetic route and predicted spectroscopic data offer a foundation for future experimental work. Furthermore, the potential for antimicrobial and enzyme inhibitory activities warrants biological screening of this compound. Further research is necessary to fully elucidate the properties and therapeutic potential of this compound.

References

- 1. This compound | 99893-01-3 [chemicalbook.com]

- 2. This compound、99893-01-3 CAS查询、this compound物化性质_材料化学品_百科_云试剂 [yunshiji.cn]

- 3. A new series of antibacterial nitrosopyrimidines: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of 2-Methyl-5-nitropyrimidin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physical properties of 2-Methyl-5-nitropyrimidin-4(1H)-one (CAS RN: 99893-01-3). A comprehensive search of available scientific literature and chemical databases reveals a notable absence of experimentally determined physical property data for this specific compound. This guide presents computed physicochemical properties to offer estimations for researchers. Furthermore, it provides standardized, generic experimental protocols for the determination of critical physical properties such as melting point and solubility, which can be applied to this and other novel solid organic compounds. A general workflow for the synthesis and characterization of new pyrimidine derivatives is also outlined to guide research efforts in this area. No information regarding the involvement of this compound in biological signaling pathways has been identified in the current body of scientific literature.

Introduction

This compound is a heterocyclic organic compound belonging to the pyrimidinone class. The presence of a nitro group and a methyl group on the pyrimidine ring suggests potential applications in medicinal chemistry and materials science, as these functional groups can significantly influence the molecule's chemical reactivity, biological activity, and physical characteristics. A thorough understanding of its physical properties is fundamental for any further research and development, including reaction optimization, formulation, and biological screening.

This document serves as a resource for researchers by consolidating the available computed data and providing actionable, generalized experimental methodologies in the absence of compound-specific data.

Physicochemical Properties

No experimentally determined physical properties for this compound have been reported in the reviewed literature. To provide researchers with estimated values, the following table summarizes key physicochemical properties computed by predictive models. For comparative purposes, computed data for the structurally related compound, 2-Methyl-5-nitropyrimidine-4,6-diol, is also included.

Table 1: Computed Physicochemical Properties

| Property | This compound | 2-Methyl-5-nitropyrimidine-4,6-diol[1] |

| Molecular Formula | C₅H₅N₃O₃ | C₅H₅N₃O₄[1] |

| Molecular Weight | 155.11 g/mol | 171.11 g/mol [1] |

| XLogP3 | Not Available | -0.3[1] |

| Hydrogen Bond Donor Count | Not Available | 3[1] |

| Hydrogen Bond Acceptor Count | Not Available | 5[1] |

| Rotatable Bond Count | Not Available | 0[1] |

| Exact Mass | 155.03309 g/mol | 171.02800 g/mol [1] |

| Topological Polar Surface Area | Not Available | 108 Ų[1] |

Note: The data presented in this table are computationally derived and have not been experimentally verified. These values should be used as estimations.

Experimental Protocols

Given the absence of specific published methods for this compound, the following sections detail generalized, standard protocols for determining the melting point and solubility of a novel solid organic compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1°C.[2][3]

Methodology: Capillary Melting Point Determination [2][4][5][6]

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[4]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus.

-

Approximate Melting Point Determination: The sample is heated at a rapid rate to obtain an approximate melting range.

-

Accurate Melting Point Determination: The apparatus is allowed to cool. A fresh sample is then heated rapidly to about 20°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded as the melting point range.

Solubility Determination

Solubility data is crucial for designing and interpreting biological assays, as well as for formulation development.

Methodology: Shake-Flask Method for Equilibrium Solubility [7][8]

-

Solvent Selection: A range of relevant solvents should be chosen, such as water, phosphate-buffered saline (PBS), ethanol, and dimethyl sulfoxide (DMSO).

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid should be visually confirmed.

-

Phase Separation: The saturated solution is separated from the excess solid by centrifugation and/or filtration through a chemically inert filter (e.g., PTFE).

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Data Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Signaling Pathways and Experimental Workflows

Signaling Pathways

A thorough review of the scientific literature did not yield any information on the involvement of this compound in any biological signaling pathways.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and physicochemical characterization of a novel pyrimidine derivative like this compound.

Conclusion

While this compound is commercially available for research purposes, there is a significant gap in the literature regarding its experimentally determined physical properties. This guide provides a summary of available computed data and outlines standard, validated protocols for determining key physicochemical parameters. The provided workflow offers a systematic approach for researchers to characterize this and other novel compounds, thereby enabling further investigation into their potential applications. Future experimental studies are essential to validate the computed data and build a comprehensive profile of this compound.

References

- 1. 2-Methyl-5-nitropyrimidine-4,6-diol | C5H5N3O4 | CID 252478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. byjus.com [byjus.com]

- 6. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

Navigating the Solubility Landscape of 2-Methyl-5-nitropyrimidin-4(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Understanding the Solubility of Pyrimidine Derivatives

The solubility of pyrimidine derivatives is a critical parameter in drug discovery and development, influencing bioavailability and formulation strategies. It is governed by the interplay of the compound's inherent properties and the nature of the solvent. Key factors affecting the solubility of pyrimidine derivatives include:

-

Substituent Effects: The nature and position of functional groups on the pyrimidine ring significantly impact solubility. Electron-withdrawing groups, such as the nitro group in 2-Methyl-5-nitropyrimidin-4(1H)-one, can influence polarity and hydrogen bonding capacity.

-

Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent are crucial. Generally, polar compounds exhibit higher solubility in polar solvents.

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with a rise in temperature.[1][2][3]

-

pH (for aqueous solutions): For ionizable compounds, the pH of the aqueous medium dictates the extent of ionization and, consequently, the solubility.

While direct solubility values for this compound are not published, an analysis of related compounds provides valuable insights. The following table summarizes the mole fraction solubility (x) of various pyrimidine derivatives in different solvents at several temperatures, as determined by the gravimetric method.[2][3][4] This data serves as a comparative baseline for estimating the potential solubility behavior of this compound.

Table 1: Mole Fraction Solubility (x) of Selected Pyrimidine Derivatives in Various Solvents at Different Temperatures

| Compound/Solvent | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K | 328.15 K |

| BKD-1 in Methanol | 0.00163 | 0.00195 | 0.00234 | 0.00281 | 0.00336 | 0.00402 | 0.00481 |

| BKD-1 in DMF | 0.00421 | 0.00492 | 0.00574 | 0.00671 | 0.00783 | 0.00914 | 0.01067 |

| BKD-1 in CCl4 | 0.00079 | 0.00091 | 0.00104 | 0.00119 | 0.00136 | 0.00156 | 0.00178 |

| BKD-2 in Methanol | 0.00142 | 0.00171 | 0.00206 | 0.00248 | 0.00298 | 0.00358 | 0.00431 |

| BKD-2 in DMF | 0.00398 | 0.00465 | 0.00543 | 0.00634 | 0.00741 | 0.00865 | 0.01011 |

| BKD-2 in CCl4 | 0.00071 | 0.00082 | 0.00094 | 0.00108 | 0.00124 | 0.00142 | 0.00163 |

| MDT-1 in Methanol | - | 0.00019 | 0.00022 | 0.00025 | 0.00029 | - | - |

| MDT-2 in Methanol | - | 0.00012 | 0.00014 | 0.00016 | 0.00018 | - | - |

Note: BKD-1 and BKD-2 are substituted pyrimidine derivatives.[4] MDT-1 and MDT-2 are different substituted pyrimidine derivatives.[2] DMF (N,N-Dimethylformamide), CCl4 (Carbon Tetrachloride). The solubility is observed to increase with temperature in all cases.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental. The following sections provide detailed methodologies for two widely accepted techniques: the Gravimetric Method and the Shake-Flask Method.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[5][6][7] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solute (this compound) to a known volume of the desired solvent in a sealed container (e.g., a conical flask with a stopper). The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is recommended.

-

-

Sample Collection:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant using a calibrated pipette. To avoid transferring any solid particles, it is advisable to filter the solution through a syringe filter (e.g., 0.45 µm) that is compatible with the solvent.

-

-

Solvent Evaporation and Weighing:

-

Transfer the collected filtrate into a pre-weighed, dry evaporating dish.

-

Record the combined weight of the evaporating dish and the filtrate.

-

Carefully evaporate the solvent. This can be achieved on a water bath, in a fume hood, or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Once the solvent is completely evaporated, dry the evaporating dish containing the solid residue in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

-

Cool the dish in a desiccator to room temperature and weigh it accurately.

-

-

Calculation of Solubility:

-

The mass of the solute is the final weight of the dish with residue minus the initial weight of the empty dish.

-

The mass of the solvent is the weight of the dish with the filtrate minus the final weight of the dish with the residue.

-

Solubility can then be expressed in various units, such as g/100g of solvent or mol/L.

-

Shake-Flask Method

The shake-flask method is a widely recognized technique for determining thermodynamic solubility, particularly for aqueous solubility.[8][9][10][11]

Detailed Protocol:

-

Preparation:

-

Add an excess amount of the solid compound to a vial or flask containing the desired solvent or buffer solution (e.g., phosphate-buffered saline at a specific pH).[8]

-

The amount of excess solid should be sufficient to maintain saturation throughout the experiment.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, the undissolved solid must be separated from the saturated solution. This can be achieved by:

-

Centrifugation: Centrifuge the samples at high speed to pellet the excess solid.

-

Filtration: Filter the suspension using a low-binding filter (e.g., PVDF or PTFE) that is compatible with the solvent and does not adsorb the solute.

-

-

-

Quantification:

-

Carefully collect the clear supernatant or filtrate.

-

Dilute the saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the solute in the diluted sample using a validated analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC) with UV detection.

-

UV-Vis Spectroscopy.

-

Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

-

Calculation:

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Calculate the concentration of the saturated solution by applying the dilution factor to the concentration measured from the calibration curve.

-

Thermodynamic Analysis of Solubility Data

Once experimental solubility data has been obtained at different temperatures, key thermodynamic parameters of the dissolution process can be calculated. These parameters provide deeper insights into the spontaneity and energetic favorability of the dissolution.

The van't Hoff equation is commonly used to determine the enthalpy of dissolution (ΔH°sol) and entropy of dissolution (ΔS°sol). The Gibbs free energy of dissolution (ΔG°sol) can then be calculated.

A positive ΔH°sol indicates an endothermic dissolution process, where solubility increases with temperature. A positive ΔS°sol suggests an increase in disorder upon dissolution, which is typical. The sign of ΔG°sol indicates the spontaneity of the process (negative for spontaneous).[12][13]

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this guide provides the necessary tools for its determination. By leveraging the comparative data from related pyrimidine derivatives and meticulously following the detailed experimental protocols for the gravimetric or shake-flask methods, researchers can accurately characterize the solubility profile of this compound. The subsequent thermodynamic analysis will further enrich the understanding of its physicochemical properties, which is a critical step in the journey of drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 4. researchgate.net [researchgate.net]

- 5. pharmajournal.net [pharmajournal.net]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. scribd.com [scribd.com]

- 8. enamine.net [enamine.net]

- 9. diposit.ub.edu [diposit.ub.edu]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4 [mdpi.com]

- 13. scitechjournals.com [scitechjournals.com]

Theoretical Frontiers in Nitropyrimidine Research: A Technical Guide for Drug Development

An in-depth exploration of the computational methodologies and theoretical insights driving the discovery and development of nitropyrimidine-based therapeutics.

Introduction

Nitropyrimidine derivatives represent a class of heterocyclic compounds of significant interest to the fields of medicinal chemistry and materials science. Their diverse biological activities, including anticancer, antibacterial, and antiviral properties, have positioned them as promising scaffolds for novel drug design. The introduction of the nitro group onto the pyrimidine ring modulates the electronic and steric properties of the molecule, often enhancing its biological efficacy. Theoretical and computational studies are paramount in elucidating the structure-activity relationships (SAR), reaction mechanisms, and potential biological targets of these derivatives, thereby accelerating the drug discovery pipeline. This technical guide provides a comprehensive overview of the key theoretical methodologies employed in the study of nitropyrimidine derivatives, presents quantitative data from various computational analyses, and details the experimental protocols for these theoretical investigations.

Quantum Chemical Studies: Unveiling Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental tools for investigating the electronic structure, stability, and reactivity of nitropyrimidine derivatives. These studies provide invaluable insights into molecular properties that govern their biological activity.

Electronic Properties

The electronic properties of nitropyrimidine derivatives, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial determinants of their chemical reactivity and bioactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity.[1] DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been widely used to determine these properties.[1]

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Reference |

| 2-amino-5-nitropyrimidine | - | - | - | - | [2] |

| 4-nitropyridine N-oxide | - | - | - | - | [3] |

| Substituted Pyrimidine 1 | -6.9385 | -1.9892 | 4.9493 | - | [1] |

| Substituted Pyrimidine 2 | -6.9031 | -2.4831 | 4.4200 | - | [1] |

| Substituted Pyrimidine 3 | -7.5050 | -3.1021 | 4.4029 | - | [1] |

| Substituted Pyrimidine 4 | -4.8347 | -2.0011 | 2.8336 | - | [1] |

| Substituted Pyrimidine 5 | -6.2167 | -2.6325 | 3.5842 | - | [1] |

Note: Specific values for 2-amino-5-nitropyrimidine and 4-nitropyridine N-oxide were not available in the provided search results, but their study using these methods was mentioned.

Thermodynamic Properties

Theoretical calculations can predict the thermodynamic stability of nitropyrimidine derivatives through parameters like the heat of formation (HOF). Isodesmic reactions are often employed in DFT studies to accurately calculate HOF values. These calculations are critical for assessing the energetic properties of these compounds, particularly for applications as high-energy materials.

| Derivative | Heat of Formation (kJ/mol) | Method | Reference |

| Mononitropyridines | Varied | DFT (B3LYP, B3P86, B3PW91) | [4] |

| Dinitropyridines | Varied | DFT (B3LYP, B3P86, B3PW91) | [4] |

| Trinitropyridines | Varied | DFT (B3LYP, B3P86, B3PW91) | [4] |

| Tetranitropyridines | Varied | DFT (B3LYP, B3P86, B3PW91) | [4] |

Note: The specific HOF values for each isomer were presented graphically in the source material and are summarized here to indicate the scope of the study.

Molecular Docking: Simulating Drug-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential drug targets and understanding the molecular basis of inhibition. For nitropyrimidine derivatives, molecular docking studies have been crucial in elucidating their binding modes with various enzymes and receptors, such as Epidermal Growth Factor Receptor (EGFR).

EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and several pyrimidine derivatives have been developed as EGFR inhibitors.[5][6] Theoretical studies involving molecular docking have been employed to investigate the binding of nitropyrimidine derivatives to the ATP-binding site of the EGFR kinase domain.[7][8][9] These studies help in rationalizing the structure-activity relationships and in designing more potent inhibitors.

The binding of a nitropyrimidine derivative to the EGFR active site typically involves hydrogen bonding with key residues such as Met769 and Cys773, along with hydrophobic interactions within the adenine pocket.[7][8]

Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity

QSAR modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of novel compounds and to guide the optimization of lead molecules. For nitropyrimidine derivatives, QSAR studies have been particularly useful in predicting their antibacterial activity.

Descriptors for Antibacterial Activity

In QSAR studies of antibacterial agents, various molecular descriptors are used to quantify the structural features of the molecules. These can include electronic, steric, and lipophilic parameters. For a series of thienopyrimidine derivatives, alignment-independent descriptors have been shown to be important in predicting their antibacterial activity.

| Descriptor Type | Descriptor | Importance in Model | Reference |

| Alignment Independent | T_C_C_7 | High | [10][11] |

| Alignment Independent | T_N_O_3 | High | [10][11] |

| Alignment Independent | T_2_N_1 | High | [10][11] |

| Alignment Independent | T_N_O_1 | High | [10][11] |

| Alignment Independent | T_O_O_7 | High | [10][11] |

| Alignment Independent | T_N_Cl_4 | High | [10][11] |

Experimental Protocols

This section provides detailed methodologies for the key theoretical experiments discussed in this guide.

Density Functional Theory (DFT) Calculations

Objective: To perform geometry optimization and calculate electronic and thermodynamic properties of a nitropyrimidine derivative.

Software: Gaussian 09 or later, GaussView.

Protocol:

-

Molecule Building:

-

Open GaussView and build the 3D structure of the nitropyrimidine derivative.

-

Perform an initial "Clean" of the geometry using the built-in mechanics force field.

-

-

Input File Generation:

-

Go to Calculate -> Gaussian Calculation Setup.

-

Job Type: Select Opt+Freq for geometry optimization followed by frequency calculation.

-

Method:

-

Functional: Select B3LYP.

-

Basis Set: Select 6-311++G(d,p).

-

-

Charge and Multiplicity: Set the appropriate charge (usually 0) and spin multiplicity (usually Singlet for closed-shell molecules).

-

Title: Provide a descriptive title for the calculation.

-

Save the input file (.gjf or .com).

-

-

Running the Calculation:

-

Submit the input file to the Gaussian program.

-

-

Analysis of Results:

-

Open the output log file (.log) in GaussView.

-

Geometry Optimization: Verify that the optimization has converged by checking for "Optimization completed."

-

Frequency Calculation: Confirm that there are no imaginary frequencies, which indicates a true energy minimum.

-

Electronic Properties: Extract HOMO and LUMO energies, and the dipole moment from the output file.

-

Thermodynamic Properties: Obtain the heat of formation and other thermodynamic parameters from the frequency calculation output.

-

Molecular Docking with AutoDock Vina

Objective: To predict the binding mode of a nitropyrimidine derivative to the EGFR kinase domain.

Software: AutoDock Tools (ADT), AutoDock Vina, PyMOL or Chimera for visualization.

Protocol:

-

Protein Preparation:

-

Download the crystal structure of EGFR (e.g., PDB ID: 1M17) from the Protein Data Bank.

-

Open the PDB file in ADT.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens to the protein.

-

Assign Gasteiger charges.

-

Save the prepared protein in PDBQT format.

-

-

Ligand Preparation:

-

Draw the nitropyrimidine derivative in a chemical drawing software (e.g., ChemDraw) and save it as a 3D structure (e.g., MOL or SDF file).

-

Open the ligand file in ADT.

-

Assign Gasteiger charges and set the torsional degrees of freedom.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Generation:

-

In ADT, define the search space (grid box) to encompass the active site of the protein. The dimensions of the grid box should be large enough to allow the ligand to move freely.

-

-

Docking Execution:

-

Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

-

Run AutoDock Vina from the command line using the configuration file.

-

-

Results Analysis:

-

AutoDock Vina will generate a PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

-

Visualize the docked poses and their interactions with the protein using PyMOL or Chimera. Analyze hydrogen bonds and hydrophobic interactions.[12]

-

QSAR Model Development

Objective: To build a QSAR model to predict the antibacterial activity of a series of nitropyrimidine derivatives.

Software: A molecular descriptor calculation software (e.g., PaDEL-Descriptor) and a statistical analysis software (e.g., R, Python with scikit-learn).

Protocol:

-

Data Set Preparation:

-

Compile a dataset of nitropyrimidine derivatives with their corresponding experimental antibacterial activity (e.g., MIC values).

-

Convert the biological activity to a consistent scale (e.g., pMIC = -log(MIC)).

-

Divide the dataset into a training set (for model building) and a test set (for model validation). A common split is 80% for training and 20% for testing.

-

-

Descriptor Calculation:

-

Generate 2D and 3D structures for all compounds in the dataset.

-

Use software to calculate a wide range of molecular descriptors (e.g., constitutional, topological, geometrical, and electronic descriptors).

-

-

Descriptor Selection:

-

Employ statistical methods to select a subset of relevant descriptors that are highly correlated with the biological activity and have low inter-correlation. Common techniques include stepwise multiple linear regression or genetic algorithms.

-

-

Model Building:

-

Use a regression technique, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical model that relates the selected descriptors to the biological activity.[13]

-

-

Model Validation:

-

Internal Validation: Use techniques like leave-one-out cross-validation (q²) to assess the robustness and predictive ability of the model on the training set.

-

External Validation: Use the test set to evaluate the predictive power of the model on compounds not used in its development. Calculate the predictive R² (pred_R²).

-

A robust and predictive QSAR model should have a high q² and pred_R² (typically > 0.6).[14]

-

Visualizations

EGFR Signaling Pathway Inhibition

The following diagram illustrates the theoretical inhibition of the EGFR signaling pathway by a nitropyrimidine derivative. The inhibitor is proposed to bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and blocking the downstream MAPK signaling cascade, which is crucial for cell proliferation and survival.

Caption: Theoretical inhibition of the EGFR/MAPK signaling pathway.

Computational Workflow for Drug Discovery

The following diagram outlines a typical computational workflow for the theoretical study of nitropyrimidine derivatives in drug discovery, integrating quantum chemistry, molecular docking, and QSAR.

Caption: Integrated computational workflow for nitropyrimidine drug discovery.

Conclusion

Theoretical and computational studies are indispensable in modern drug discovery, providing a rational basis for the design and development of novel therapeutics. For nitropyrimidine derivatives, these methods have been instrumental in characterizing their fundamental properties, identifying potential biological targets, and predicting their activities. The integration of quantum chemical calculations, molecular docking, and QSAR modeling creates a powerful in silico pipeline that can significantly reduce the time and cost associated with bringing a new drug to market. As computational power and theoretical methodologies continue to advance, the role of these studies in shaping the future of nitropyrimidine-based drug development will undoubtedly expand.

References

- 1. scispace.com [scispace.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational modelling of the receptor-tyrosine-kinase-activated MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bbrc.in [bbrc.in]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Methods for analyzing MAPK cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. neovarsity.org [neovarsity.org]

- 14. elearning.uniroma1.it [elearning.uniroma1.it]

Methodological & Application

Application Notes and Protocols for 2-Methyl-5-nitropyrimidin-4(1H)-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental protocols and specific applications for 2-Methyl-5-nitropyrimidin-4(1H)-one are not extensively reported in publicly available scientific literature. The following application notes and protocols are based on established principles of organic synthesis and reactivity patterns observed in analogous nitropyrimidine and nitropyridine compounds. These are intended to serve as a starting point for research and development.

Introduction

This compound is a functionalized heterocyclic compound with potential as a versatile building block in organic synthesis, particularly in the field of medicinal chemistry. The pyrimidinone core is a common scaffold in numerous biologically active molecules. The presence of a nitro group, a methyl group, and a reactive carbonyl and N-H group provides multiple sites for chemical modification, enabling the synthesis of diverse molecular architectures for drug discovery and development.

The electron-withdrawing nature of the nitro group activates the pyrimidine ring for certain transformations and can itself be a precursor to an amino group, which is a key functional handle for further derivatization.

Proposed Synthesis

A plausible synthetic route to this compound involves a two-step process starting from readily available precursors: the condensation of ethyl acetoacetate with acetamidine to form 2-methylpyrimidin-4(1H)-one, followed by nitration.

Caption: Proposed two-step synthesis of this compound.

Key Applications and Reaction Protocols

The reactivity of this compound allows for several synthetic transformations, making it a valuable intermediate. Key applications include the reduction of the nitro group to an amine and nucleophilic aromatic substitution at the position ortho or para to the nitro group, should a suitable leaving group be installed.

Reduction of the Nitro Group

The reduction of the 5-nitro group to a 5-amino group is a crucial transformation, as the resulting aminopyrimidinone is a valuable scaffold for further functionalization, for example, through amide bond formation or reductive amination.

Experimental Workflow:

Caption: Workflow for the reduction of this compound.

Protocol 1: Catalytic Hydrogenation

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Hydrogenation: Purge the vessel with hydrogen gas and then pressurize to the desired pressure (e.g., 50 psi).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain 5-Amino-2-methylpyrimidin-4(1H)-one.

Protocol 2: Reduction with Tin(II) Chloride

-

Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid.

-

Reaction Conditions: Heat the reaction mixture at reflux.

-

Reaction Monitoring: Monitor the reaction for completion using TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

-

Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the residue by column chromatography to afford the desired amino-pyrimidinone.

Quantitative Data (Hypothetical):

| Reaction | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol | 25 | 4-8 | 85-95 |

| Tin(II) Chloride Reduction | SnCl₂·2H₂O, conc. HCl | Ethanol | 78 | 6-12 | 70-85 |

Nucleophilic Aromatic Substitution (SNAr)

While this compound itself does not possess a good leaving group for SNAr, it can be a precursor to such compounds. For instance, chlorination of the pyrimidinone could yield a chloropyrimidine that can undergo SNAr. The nitro group strongly activates the ring towards nucleophilic attack.

Logical Relationship for SNAr Application:

Caption: Proposed pathway for utilizing this compound in SNAr reactions.

Protocol 3: Chlorination and Subsequent SNAr (Illustrative)

Step A: Chlorination

-

Reaction Setup: Carefully add this compound (1.0 eq) to an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added.

-

Reaction Conditions: Heat the mixture to reflux.

-

Reaction Monitoring: Monitor the reaction by TLC or GC-MS.

-

Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Extraction: Extract the product with a suitable organic solvent like dichloromethane.

-

Isolation: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-Chloro-2-methyl-5-nitropyrimidine.

Step B: Nucleophilic Aromatic Substitution

-

Reaction Setup: Dissolve the 4-Chloro-2-methyl-5-nitropyrimidine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Reagent Addition: Add the desired nucleophile (e.g., a primary or secondary amine, or an alcohol in the presence of a base like potassium carbonate) (1.1-1.5 eq).

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent.

-

Isolation and Purification: Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

Quantitative Data (Hypothetical):

| Reaction Step | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Chlorination | POCl₃, cat. DMA | Neat | 110 | 3-6 | 75-90 |

| SNAr with Amine | R-NH₂, K₂CO₃ | DMF | 25-60 | 2-8 | 60-85 |

| SNAr with Alcohol | R-OH, NaH | THF | 0-25 | 4-12 | 55-80 |

Conclusion

This compound represents a promising, yet underexplored, building block for organic synthesis. Its functional group handles allow for a variety of transformations, paving the way for the synthesis of novel compounds with potential applications in drug discovery and materials science. The provided protocols, derived from the chemistry of analogous compounds, offer a solid foundation for initiating research into the synthetic utility of this versatile molecule. As with any new synthetic route, careful optimization of reaction conditions will be necessary to achieve desired outcomes.

Application Notes and Protocols: Derivatization of 2-Methyl-5-nitropyrimidin-4(1H)-one

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Methyl-5-nitropyrimidin-4(1H)-one is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active molecules.[1][2] The scaffold of this compound presents multiple reactive sites amenable to chemical modification, making it a valuable starting material for generating diverse molecular libraries for drug discovery. The primary sites for derivatization are the pyrimidinone ring system, which can undergo alkylation on either a nitrogen or oxygen atom, and the nitro group at the C5 position, which can be reduced to an amine for further functionalization.

These application notes provide detailed protocols for two key derivatization pathways: N- and O-alkylation of the pyrimidinone ring and the reduction of the C5-nitro group.

Section 1: N- and O-Alkylation of the Pyrimidinone Ring

The this compound scaffold exists in tautomeric equilibrium, allowing it to act as an ambident nucleophile upon deprotonation. The resulting anion can be alkylated at either the N1-position or the O4-position. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.[3][4] Generally, polar aprotic solvents and alkali metal bases tend to favor N-alkylation, while using silver salts in nonpolar solvents can favor O-alkylation.[3]

Caption: Workflow for the selective N- vs. O-alkylation of this compound.

Experimental Protocol: N-Alkylation

This protocol is adapted from general procedures for the N-alkylation of similar heterocyclic systems, such as nitroimidazoles and other pyrimidines.[5][6][7]

Objective: To synthesize N1-alkylated derivatives of this compound.

Materials and Reagents:

-

This compound

-

Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl chloride)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

To a solution of this compound (1.0 eq.) in anhydrous acetonitrile (15 mL per mmol of starting material), add anhydrous potassium carbonate (1.1 eq.).

-

Stir the suspension at room temperature for 15 minutes.

-

Add the alkylating agent (1.2-1.5 eq.) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60°C and stir under a reflux condenser.[6] Heating has been shown to markedly improve yields in similar systems.[5]

-

Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).[5]

-

After completion, cool the mixture to room temperature and add it to ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-alkylated product.

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary: Alkylation Reaction Conditions

The choice of reagents and solvent is crucial for directing the regioselectivity of the alkylation. The following table summarizes conditions known to influence the outcome in related heterocyclic systems.

| Base | Solvent | Temperature | Expected Major Product | Reference System |

| K₂CO₃ | Acetonitrile | 60 °C | N-Alkylated | 5-Nitroimidazole[5][6] |

| K₂CO₃ / KOH | DMF / DMSO | Room Temp. | N-Alkylated | 5-Nitroimidazole[5][6] |

| NaH | THF / DMF | 0 °C to RT | N-Alkylated | Pyrimidinones[8] |

| Ag₂O | Benzene | Reflux | O-Alkylated | 2-Pyridones[3] |

Section 2: Reduction of the C5-Nitro Group

The nitro group is a versatile functional group that can be readily reduced to a primary amine. This transformation opens up a plethora of subsequent derivatization possibilities, such as amide bond formation, sulfonamide synthesis, or diazotization reactions. Various reagents can be employed for the reduction of aromatic nitro compounds.[9]

Caption: General workflow for the reduction of the nitro group to an amine.

Experimental Protocol: Nitro Group Reduction using Tin(II) Chloride

This protocol uses tin(II) chloride, a common and effective reagent for the reduction of aryl nitro groups to anilines.[9]

Objective: To synthesize 5-Amino-2-methylpyrimidin-4(1H)-one.

Materials and Reagents:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle

Procedure:

-

Suspend this compound (1.0 eq.) in ethanol (20 mL per mmol).

-

Add tin(II) chloride dihydrate (4.0-5.0 eq.) to the suspension in one portion.

-

Heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully pour it into a stirred, saturated solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.

-

Filter the resulting suspension through a pad of celite to remove inorganic solids, washing the pad with ethanol or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Extract the resulting aqueous residue with dichloromethane or ethyl acetate (3 x 25 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 5-amino product.

-

If necessary, purify the product by recrystallization or column chromatography.

Characterization: The formation of the amino group can be confirmed by the disappearance of the nitro group signals in the IR spectrum and the appearance of a characteristic NH₂ signal in the ¹H NMR spectrum. Mass spectrometry will show the corresponding mass change.

Data Summary: Common Reagents for Nitro Group Reduction

A variety of methods exist for the reduction of nitroarenes, each with its own advantages regarding selectivity and reaction conditions.[9][10]

| Reagent / Method | Typical Conditions | Comments |

| SnCl₂·2H₂O | EtOH or EtOAc, Reflux | Common, reliable, tolerant of many functional groups. |

| Fe / HCl or Acetic Acid | H₂O / EtOH, Reflux | Inexpensive and effective, often used in industrial scale synthesis.[9] |

| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂, or Raney Ni catalyst, MeOH or EtOH | Clean reaction with water as the only byproduct; requires H₂ gas.[9] |

| Sodium Hydrosulfite (Na₂S₂O₄) | H₂O / Dioxane, RT to 60°C | Useful for selective reduction in the presence of other reducible groups. |

Section 3: Further Derivatization of 5-Aminopyrimidinone

The synthesized 5-amino-2-methylpyrimidin-4(1H)-one is a versatile intermediate. The primary amino group can readily undergo acylation to form a wide range of amide derivatives, further expanding the chemical diversity of the scaffold.

Experimental Protocol: Acylation of 5-Amino-2-methylpyrimidin-4(1H)-one

Objective: To synthesize N-(2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetamide (as an example).

Materials and Reagents:

-

5-Amino-2-methylpyrimidin-4(1H)-one

-

Acetyl chloride or Acetic anhydride

-

Pyridine or Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve 5-Amino-2-methylpyrimidin-4(1H)-one (1.0 eq.) in anhydrous DCM containing a base like pyridine or triethylamine (1.5 eq.).

-

Cool the solution in an ice bath to 0°C.

-

Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq.) dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, wash with dilute HCl (if using TEA), saturated NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to obtain the final amide.

Caption: Key derivatization pathways for this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 3. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]

Application Notes and Protocols for Nitropyrimidine Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for key reactions involving nitropyrimidines, a critical scaffold in medicinal chemistry and drug development. The electron-withdrawing nature of the nitro group activates the pyrimidine ring for various chemical transformations, making it a versatile building block for the synthesis of diverse molecular architectures.

I. Synthesis of Key Nitropyrimidine Intermediates

The synthesis of functionalized nitropyrimidines often begins with the preparation of key chlorinated intermediates. These compounds serve as versatile precursors for subsequent nucleophilic aromatic substitution (SNAr) reactions.

Synthesis of 2-Chloro-5-nitropyrimidine

2-Chloro-5-nitropyrimidine is a fundamental building block for the synthesis of various 2,5-disubstituted pyrimidine derivatives. A common synthetic route involves the nitration of 2-aminopyridine, followed by diazotization and chlorination.

Experimental Protocol:

Step 1: Synthesis of 2-Amino-5-nitropyridine [1]

-